molecular formula C5H8O5S B1203338 3-Carboxymethylthiolactic acid CAS No. 68373-09-1

3-Carboxymethylthiolactic acid

Cat. No.: B1203338
CAS No.: 68373-09-1
M. Wt: 180.18 g/mol
InChI Key: WUFAJTOSRMWCDM-UHFFFAOYSA-N
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Description

3-Carboxymethylthiolactic acid is a sulfur-containing carboxylic acid derivative characterized by a thiolactic acid backbone (lactic acid with a sulfhydryl group) and a carboxymethyl substituent. While precise structural data are unavailable in the provided evidence, its nomenclature suggests a structure combining a thiolactic acid core (CH₃CH(SH)COOH) with a carboxymethyl (-CH₂COOH) group, likely attached to the sulfur atom.

Properties

CAS No.

68373-09-1

Molecular Formula

C5H8O5S

Molecular Weight

180.18 g/mol

IUPAC Name

3-(carboxymethylsulfanyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C5H8O5S/c6-3(5(9)10)1-11-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)

InChI Key

WUFAJTOSRMWCDM-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)O)SCC(=O)O

Canonical SMILES

C(C(C(=O)O)O)SCC(=O)O

Synonyms

3-carboxymethylthiolactic acid
3-CMTLA

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

a) 3-(Methylsulfanyl)propionic Acid
  • Structure : CH₃-S-CH₂CH₂COOH.
  • Key Differences : Lacks the dual carboxylic acid groups and thiol functionality of 3-carboxymethylthiolactic acid. The methylsulfanyl (thioether) group is less reactive than a thiol, making this compound more stable but less nucleophilic.
  • Applications : Used as a flavoring agent and in organic synthesis due to its mild odor and stability .
b) 3-Indolecarboxylic Acid (CAS 771-50-6)
  • Structure : Indole ring with a carboxylic acid substituent.
  • Key Differences : Aromatic indole core vs. aliphatic thiolactic acid backbone. The indole moiety enables π-π interactions and hydrogen bonding, favoring applications in drug design (e.g., kinase inhibitors) .
  • Physicochemical Properties : Higher molecular weight (161.16 g/mol) and lower solubility in polar solvents compared to aliphatic analogs .
c) 3-Methylbenzofuran-5-carboxylic Acid
  • Structure : Benzofuran ring with methyl and carboxylic acid groups.
  • Key Differences : Aromatic heterocycle vs. aliphatic sulfur-containing chain. The benzofuran system enhances UV absorption and thermal stability, making it suitable for materials science .
d) 3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic Acid Methylamide
  • Structure: Thiazole ring with amino, thioxo, and carboxylic acid substituents.
  • Key Differences : Heterocyclic sulfur-nitrogen core enables diverse biological interactions (e.g., enzyme inhibition). Molecular weight (229.32 g/mol) exceeds that of 3-carboxymethylthiolactic acid, suggesting higher complexity in synthesis .

Physicochemical and Functional Properties

Property 3-Carboxymethylthiolactic Acid 3-(Methylsulfanyl)propionic Acid 3-Indolecarboxylic Acid
Molecular Weight (g/mol) ~180 (estimated) 120.16 161.16
Functional Groups Thiol, dual -COOH Thioether, -COOH Indole, -COOH
Reactivity High (thiol oxidation, acidity) Moderate (thioether stability) Low (aromatic stability)
Applications Pharmaceutical intermediates Flavoring agents Drug discovery

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